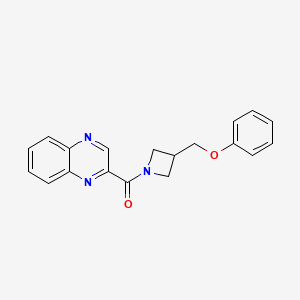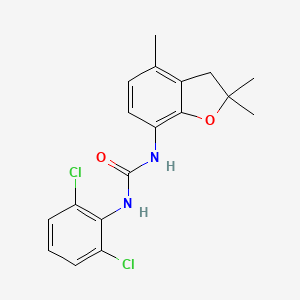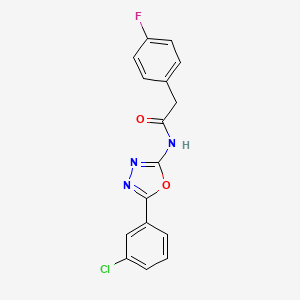
(3-(Phenoxymethyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Phenoxymethyl)azetidin-1-yl)(quinoxalin-2-yl)methanone, also known as PQM, is a compound with a unique chemical structure. It has been the subject of extensive scientific research due to its potential use in the field of medicine.
Aplicaciones Científicas De Investigación
1. Precursor for Pincer Ligands
(Casarrubios et al., 2015) reported the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands. These ligands are crucial in the development of metal complexes with potential applications in catalysis and organic synthesis. The study focused on the preparation, structure, and spectroscopic properties of CC'N-osmium complexes, demonstrating the versatile role of azetidinones in forming pincer ligands.
2. Fluorescence Derivatization Reagent
(Yamaguchi et al., 1987) discussed the use of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide as a highly sensitive fluorescence derivatization reagent for primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This application is significant for analytical chemistry, especially in the detection and quantification of alcohols in various samples.
3. Pharmacological Evaluation
The pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists was conducted by (Mahesh et al., 2011). They synthesized a series of carboxamides and evaluated them for their 5-HT3 receptor antagonism, highlighting the potential therapeutic applications of these compounds in treating conditions associated with 5-HT3 receptors.
4. Antitumor Activity
(Hazeldine et al., 2001) designed and synthesized analogues of the antitumor agent 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), investigating their mechanism of action and establishing a pharmacophore hypothesis. The study provides insights into the structure-activity relationship of these compounds, contributing to the development of more effective antitumor agents.
5. Antimicrobial Screening
(Patel et al., 2008) explored the conventional and microwave-induced synthesis of various azetidinone and thiazolidinone derivatives from 3‐[(1E)‐1‐Aza‐2‐(2‐chloro‐7‐methoxy‐3‐quinolyl)‐vinyl] ‐4‐(aryldiazenyl)phenol, conducting their antimicrobial screening against different microorganisms. This research underscores the significance of azetidinone derivatives in developing new antimicrobial agents.
Mecanismo De Acción
Mode of Action
Quinoxaline derivatives have been reported to undergo direct c3-functionalization via c–h bond activation .
Biochemical Pathways
Quinoxaline derivatives have been associated with diverse biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
[3-(phenoxymethyl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(18-10-20-16-8-4-5-9-17(16)21-18)22-11-14(12-22)13-24-15-6-2-1-3-7-15/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYIGMJCXUTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)


![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)


![N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2566304.png)

![3-Phenyl-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2566310.png)
